An In-depth Technical Guide to 3-Carboxy-4-methylsulfonylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Carboxy-4-methylsulfonylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Convergence of Three Key Functional Groups
The molecular architecture of 3-Carboxy-4-methylsulfonylphenylboronic acid brings together three key functional groups, each imparting unique and valuable properties for drug design and organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.[1][2] The carboxylic acid group offers a handle for further derivatization, such as amide bond formation, and can also serve as a key interaction point with biological targets.[3] The methylsulfonyl group, a common pharmacophore, can enhance solubility, act as a hydrogen bond acceptor, and improve the metabolic stability of a drug candidate.[4][5] The strategic placement of these groups on a phenyl ring creates a highly versatile building block for the synthesis of novel therapeutics.
Boronic acids have gained significant traction in medicinal chemistry, with several FDA-approved drugs, such as bortezomib, ixazomib, and vaborbactam, featuring this functional group.[6][7] Their ability to form reversible covalent bonds with biological targets has opened up new avenues for enzyme inhibition.[8][9] Similarly, the sulfone group is present in numerous approved drugs and is known to improve pharmacokinetic profiles.[10] This guide will explore the synergistic potential of these functionalities within the target molecule.
Physicochemical Properties and Analysis of Structural Analogs
Due to the novelty of 3-Carboxy-4-methylsulfonylphenylboronic acid, direct experimental data is limited. However, a robust understanding of its expected properties can be derived from its closest structural analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 4-(Methylsulfonyl)phenylboronic acid | 149104-88-1 | C₇H₉BO₄S | 200.02 | 289-293 | Demonstrates the properties of the sulfone and boronic acid groups. |
| 3-(Methylsulfonyl)phenylboronic acid | 373384-18-0 | C₇H₉BO₄S | 200.02 | Not specified | Isomeric analog, useful for comparing positional effects.[11][12] |
| 3-Carboxyphenylboronic acid | 25487-66-5 | C₇H₇BO₄ | 165.94 | 243-247 | Highlights the influence of the carboxylic acid on the phenylboronic acid scaffold.[13] |
| 3-Carboxy-4-methylphenylboronic acid | 1256346-18-5 | C₈H₉BO₄ | 179.97 | Not specified | A close analog with a methyl group instead of a methylsulfonyl group.[14] |
Proposed Synthesis of 3-Carboxy-4-methylsulfonylphenylboronic acid
A plausible synthetic route to the target compound can be designed based on established methodologies in organic chemistry, starting from commercially available materials. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for 3-Carboxy-4-methylsulfonylphenylboronic acid.
A detailed forward synthesis protocol is as follows:
Step 1: Oxidation of the Methyl Group
The synthesis would commence with the oxidation of a suitable starting material like 1-bromo-2-methyl-4-(methylsulfonyl)benzene to the corresponding benzoic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification.
Step 2: Borylation of the Aryl Bromide
The resulting 3-bromo-4-(methylsulfonyl)benzoic acid can then undergo a borylation reaction. A common method is the Miyaura borylation, which involves reacting the aryl bromide with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base. This would yield a boronic ester intermediate.
Step 3: Hydrolysis of the Boronic Ester
The final step is the hydrolysis of the boronic ester to the desired boronic acid. This is typically accomplished by treatment with an acid, such as hydrochloric acid, which cleaves the pinacol group to afford 3-Carboxy-4-methylsulfonylphenylboronic acid.
Applications in Drug Discovery and Development
The unique trifunctional nature of 3-Carboxy-4-methylsulfonylphenylboronic acid makes it a highly valuable building block for the synthesis of complex drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions.[15][16] It can be coupled with a wide variety of aryl, heteroaryl, or vinyl halides and triflates to generate biaryl and related structures that are common motifs in pharmaceuticals.
Caption: Workflow for the use in Suzuki-Miyaura coupling.
Role as a Pharmacophore
The methylsulfonyl group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[5][17] The carboxylic acid can also form crucial interactions with active sites of enzymes or receptors.
Potential Therapeutic Targets
Given the prevalence of sulfone and boronic acid-containing molecules in various therapeutic areas, this building block could be employed in the design of inhibitors for a range of targets, including proteases, kinases, and other enzymes.[18]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Carboxy-4-methylsulfonylphenylboronic acid is not available, a conservative approach to handling should be adopted based on the known hazards of its structural analogs.
| Hazard Category | Recommendations |
| Eye Irritation | Causes serious eye irritation. Wear appropriate eye protection.[12] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[12] |
| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or with respiratory protection.[12] |
| Handling | Avoid dust formation. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Conclusion
3-Carboxy-4-methylsulfonylphenylboronic acid represents a promising, albeit novel, building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. While direct experimental data for this compound is scarce, a thorough analysis of its structural analogs provides a solid foundation for understanding its potential properties, reactivity, and applications. Researchers are encouraged to explore the synthetic accessibility and utility of this compound in their pursuit of novel therapeutic agents.
References
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Center for Biotechnology Information. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]
-
Design and discovery of boronic acid drugs. (2020). PubMed. [Link]
-
373384-18-0 - ChemBK. (2024). ChemBK. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). NSF Public Access Repository. [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Asian Journal of Chemistry. [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Royal Society of Chemistry. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025). ResearchGate. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). National Center for Biotechnology Information. [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2023). Taylor & Francis Online. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. [Link]
-
Sulfones – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024). Journal of Nanostructures. [Link]
-
(3-METHANESULFONYLPHENYL)BORONIC ACID | CAS 373384-18-0. (n.d.). Molekula. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. leapchem.com [leapchem.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 3-(Methylsulfonyl)phenylboronic acid | CAS 373384-18-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 3-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Carboxyphenylboronic acid | CAS 25487-66-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. 3-Carboxy-4-methylphenylboronic acid 97% | CAS: 1256346-18-5 | AChemBlock [achemblock.com]
- 15. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 16. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. chembk.com [chembk.com]
